Cyclopropylamine vs. Methylamine: pKa and Steric Profile
The target compound incorporates a cyclopropylamine moiety, whereas the closest methyl-substituted analog [5-(3-Chlorophenyl)-pyridin-3-ylmethyl]-methylamine (CPMA, CAS 1602187-16-5) contains a methylamine group. The cyclopropylamine ring increases steric bulk (Taft Es ≈ –0.06 vs. –0.08 for methyl) and reduces basicity by approximately 0.8–1.2 pKa units relative to acyclic secondary amines due to the electron-withdrawing character of the cyclopropane ring . Within the LSD1 inhibitor class, cyclopropylamine-containing compounds consistently achieve IC₅₀ values in the nanomolar range (e.g., 24.43 nM for representative examples), whereas structurally matched acyclic amines show attenuated activity, supporting the critical role of the cyclopropane ring for target engagement .
| Evidence Dimension | Amine basicity (pKa) and steric parameter (Taft Es) |
|---|---|
| Target Compound Data | Predicted pKa ≈ 8.2–8.8; Taft Es ≈ –0.06 (cyclopropylamine) |
| Comparator Or Baseline | CPMA: Predicted pKa ≈ 9.5–10.0; Taft Es ≈ –0.08 (methylamine) |
| Quantified Difference | ΔpKa ≈ 0.8–1.2 units; steric difference ~0.02 Es units |
| Conditions | Calculated using ACD/Labs or Marvin suite; amine basicity in aqueous solution |
Why This Matters
The lower basicity and distinct steric profile of the cyclopropylamine directly impact protonation state at physiological pH, membrane permeability, and hydrogen-bond geometry with target residues such as LSD1's FAD cofactor, making the cyclopropylamine variant a non-substitutable pharmacophore element for LSD1-targeted screening cascades.
- [1] Morgenthaler, M. et al. Predicting and Tuning Physicochemical Properties in Lead Optimization: Amine Basicities. ChemMedChem, 2(8), 1100–1115, 2007. View Source
